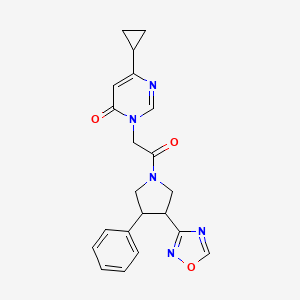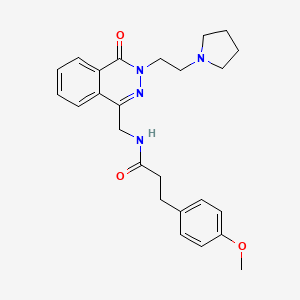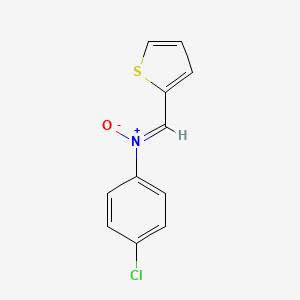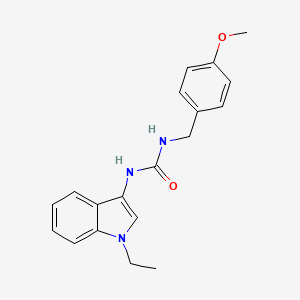![molecular formula C25H20ClN5O2S B2716001 N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-43-9](/img/structure/B2716001.png)
N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O2S and its molecular weight is 489.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic Activity
Compounds similar to N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide have shown potential as antihistamines. Gobinath et al. (2015) synthesized a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and found them effective against histamine-induced bronchoconstriction in guinea pigs, with minimal sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015). Similarly, Alagarsamy et al. (2008) reported on a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showing significant H1-antihistaminic activity in guinea pigs (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
Berest et al. (2011) synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activities. One compound in particular showed selective influence on non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Kovalenko et al. (2012) also reported on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments showing considerable cytotoxicity and potent anticancer activity against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Potential Analgesic, Anti-inflammatory, and Anti-microbial Properties
El-Gazzar et al. (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, showing promising analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. These compounds exhibited higher activity compared to acetylated glycoside derivatives (El-Gazzar, Hafez, & Nawwar, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 3-chloroaniline with 2-bromoacetylthiophene, followed by cyclization with 4-phenethyl-5-amino-4,5-dihydro-1,2,4-triazole-3-thione and oxidation with hydrogen peroxide to form the final product.", "Starting Materials": [ "3-chloroaniline", "2-bromoacetylthiophene", "4-phenethyl-5-amino-4,5-dihydro-1,2,4-triazole-3-thione", "hydrogen peroxide" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to form N-(3-chlorophenyl)-2-bromoacetamide-thiophene.", "Step 2: N-(3-chlorophenyl)-2-bromoacetamide-thiophene is then cyclized with 4-phenethyl-5-amino-4,5-dihydro-1,2,4-triazole-3-thione in the presence of a base such as sodium ethoxide to form N-(3-chlorophenyl)-2-((5-amino-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.", "Step 3: The final product is obtained by oxidizing N-(3-chlorophenyl)-2-((5-amino-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide with hydrogen peroxide in the presence of a catalyst such as sodium tungstate." ] } | |
Número CAS |
1111151-43-9 |
Fórmula molecular |
C25H20ClN5O2S |
Peso molecular |
489.98 |
Nombre IUPAC |
N-(3-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-9-6-10-19(15-18)27-22(32)16-34-25-29-28-24-30(14-13-17-7-2-1-3-8-17)23(33)20-11-4-5-12-21(20)31(24)25/h1-12,15H,13-14,16H2,(H,27,32) |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile](/img/structure/B2715918.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2715920.png)




![2-{[3-cyano-5-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2715926.png)

![2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2715934.png)


![N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2715938.png)

![Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2715941.png)
